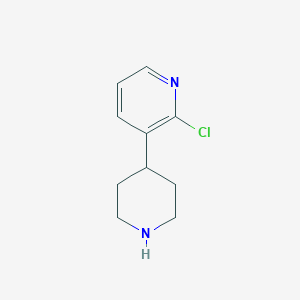![molecular formula C13H18O B13624150 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Prop-2-yn-1-yl)spiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. This reaction proceeds via a regioselective radical ipso-cyclization pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of alkanes or alkenes.
Scientific Research Applications
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one involves its interaction with various molecular targets. The compound’s effects are mediated through pathways involving radical cyclization and substitution reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]dec-6-en-8-one: A related compound with a double bond in the ring structure.
1-azaspiro[4.5]deca-3,6,9-trien-8-one: A nitrogen-containing spirocyclic compound with different reactivity and applications.
Uniqueness
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is unique due to its specific functional groups and the resulting reactivity. Its ability to undergo regioselective radical cyclization makes it valuable in synthetic chemistry and potential medicinal applications.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
10-prop-2-ynylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H18O/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h1,11H,3-10H2 |
InChI Key |
IGTFQPXLAWOJML-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CC(=O)CCC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


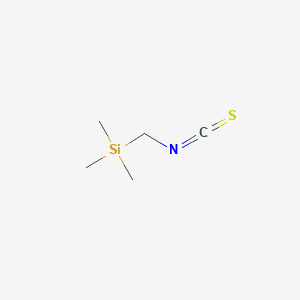
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
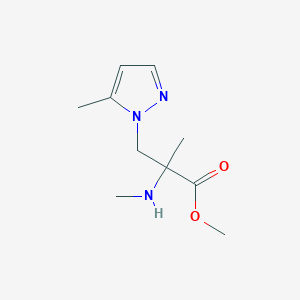
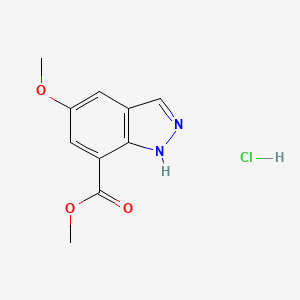
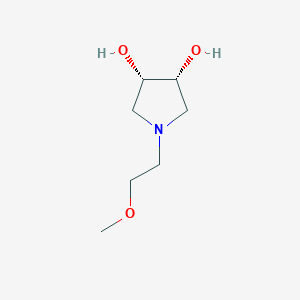
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)

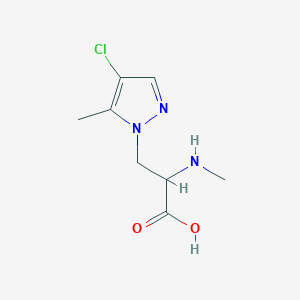
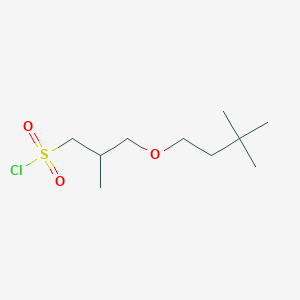
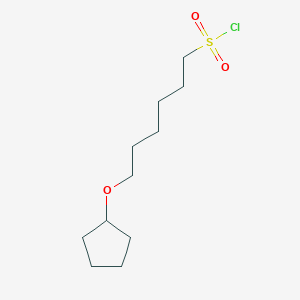
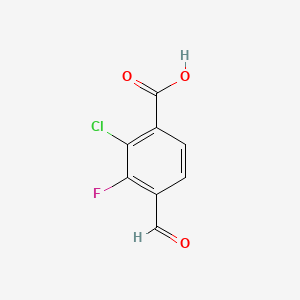

![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)
